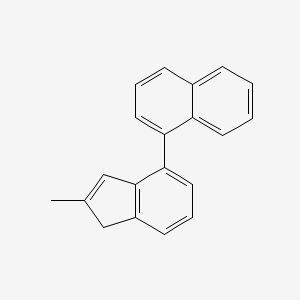
Naphthalene, 1-(2-methyl-1H-inden-4-yl)-
Cat. No. B8683495
M. Wt: 256.3 g/mol
InChI Key: CAYKGPJSXROKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06492539B1
Procedure details


1.3 g (33 mmol) of sodium borohydride were added at 0° C. to a solution of 12 g (44 mmol) of (16) in 100 ml of THF/methanol 2:1 and the mixture was stirred for 18 hours at room temperature. The reaction mixture was poured onto 100 g of ice, concentrated hydrochloric acid was added until the pH was 1 and the mixture as extracted a number of times with diethyl ether. The combined organic phases were washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated aqueous sodium chloride solution and dried over magnesium sulfate. The crude product was taken up in 200 ml of toluene, admixed with 0.5 g of p-toluenesulfonic acid and refluxed for 2 hours on a water separator. The reaction mixture was washed 3 times with 509 ml each time of saturated sodium hydrogen carbonate solution and the solvent was removed under reduced pressure. The solid residue was washed with a little pentane and dried under reduced pressure. This gave 10.3 g of (37) in the form of colorless crystals. m.p. 143° C.; 1H-NMR (300 MHz, CDCl3): 7.92-7.18 (10H), 6.11 (m, 1H), 3.42 (s, 2H), 2.07 (3H).

Name
( 16 )
Quantity
12 g
Type
reactant
Reaction Step One

Name
THF methanol
Quantity
100 mL
Type
solvent
Reaction Step One

[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][CH:4]1[CH2:12][C:11]2[C:6](=[C:7]([C:13]3[C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[CH:16]=[CH:15][CH:14]=3)[CH:8]=[CH:9][CH:10]=2)[C:5]1=O.Cl>C1COCC1.CO>[CH3:3][C:4]1[CH2:12][C:11]2[C:6]([CH:5]=1)=[C:7]([C:13]1[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH:16]=[CH:15][CH:14]=1)[CH:8]=[CH:9][CH:10]=2 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
( 16 )
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(C2=C(C=CC=C2C1)C1=CC=CC2=CC=CC=C12)=O
|
|
Name
|
THF methanol
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.CO
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 18 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added until the pH was 1
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture as extracted a number of times with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 2 hours on a water separator
|
|
Duration
|
2 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed 3 times with 509 ml each time of saturated sodium hydrogen carbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid residue was washed with a little pentane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1CC2=CC=CC(=C2C1)C1=CC=CC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
